
(2E)-1,4-Dibromo-2,3-dimethyl-2-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1,4-Dibromo-2,3-dimethyl-2-butene is an organic compound characterized by the presence of two bromine atoms and a double bond in its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1,4-Dibromo-2,3-dimethyl-2-butene typically involves the bromination of 2,3-dimethyl-2-butene. The reaction is carried out by adding bromine to the double bond of 2,3-dimethyl-2-butene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions: (2E)-1,4-Dibromo-2,3-dimethyl-2-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically carried out in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide are used.
Addition Reactions: Hydrogen halides or halogens in inert solvents like dichloromethane are employed.
Major Products:
Substitution Reactions: Products include alcohols, amines, or other substituted derivatives.
Elimination Reactions: Alkenes are the primary products.
Addition Reactions: Dihalides or other addition products are formed.
科学研究应用
(2E)-1,4-Dibromo-2,3-dimethyl-2-butene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the preparation of polymers and other advanced materials.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
作用机制
The mechanism of action of (2E)-1,4-Dibromo-2,3-dimethyl-2-butene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the double bond in the compound make it a versatile reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or addition reactions.
相似化合物的比较
1,4-Dibromo-2-butene: Similar in structure but lacks the methyl groups.
1,4-Dichloro-2,3-dimethyl-2-butene: Similar but with chlorine atoms instead of bromine.
2,3-Dimethyl-2-butene: The parent compound without the bromine atoms.
Uniqueness: (2E)-1,4-Dibromo-2,3-dimethyl-2-butene is unique due to the presence of both bromine atoms and the double bond, which confer distinct reactivity patterns. The methyl groups also influence the compound’s steric and electronic properties, making it different from its analogs.
属性
分子式 |
C6H10Br2 |
|---|---|
分子量 |
241.95 g/mol |
IUPAC 名称 |
(E)-1,4-dibromo-2,3-dimethylbut-2-ene |
InChI |
InChI=1S/C6H10Br2/c1-5(3-7)6(2)4-8/h3-4H2,1-2H3/b6-5+ |
InChI 键 |
BBYFHJBRRDWKCV-AATRIKPKSA-N |
手性 SMILES |
C/C(=C(/C)\CBr)/CBr |
规范 SMILES |
CC(=C(C)CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


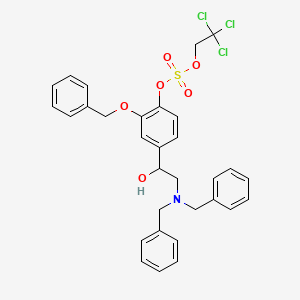

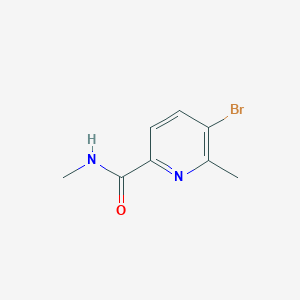
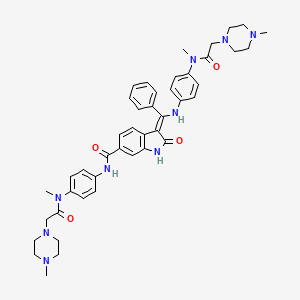
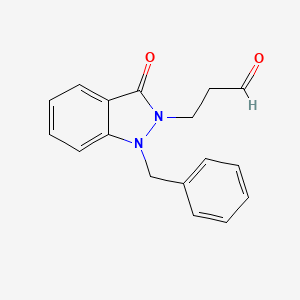
![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
![Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate](/img/structure/B13844029.png)
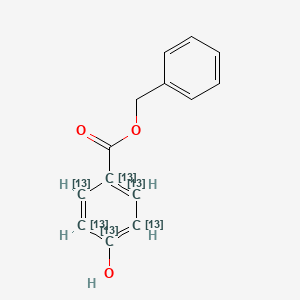
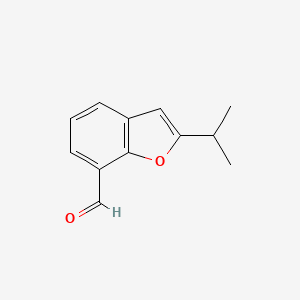
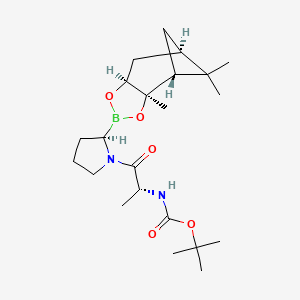
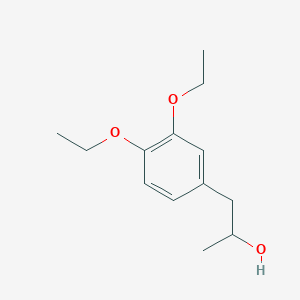
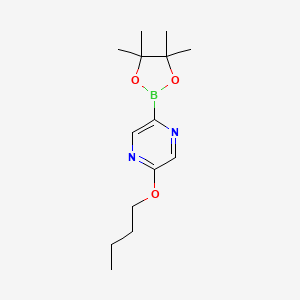
![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid](/img/structure/B13844058.png)
![3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13844059.png)
